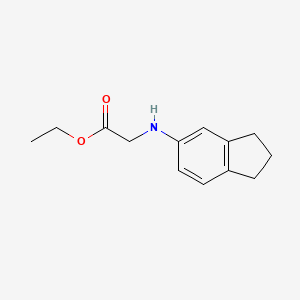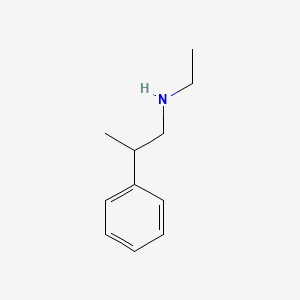
2-Amino-2-(2,4-difluorophenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(2,4-difluorophenyl)ethan-1-OL is a useful research compound. Its molecular formula is C8H9F2NO and its molecular weight is 173.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Research on organic semiconductors for OLED applications has significantly advanced, focusing on the design and development of new conjugated systems. BODIPY-based materials, structurally related to the compound of interest, have emerged as potential platforms for applications in OLED devices due to their near-IR emission properties, inspired by aggregation-induced emission (AIE) phenomena. This suggests that related compounds could find applications in developing 'metal-free' infrared emitters for OLEDs (Squeo & Pasini, 2020).
Environmental Toxicology and Biodegradation
The environmental impact and biodegradation of chlorinated compounds, including pesticides and solvents, have been extensively studied. For example, DDT and its metabolites act as endocrine disruptors in humans and wildlife, with a focus on their effects on reproductive and immune systems, and their impact on mitochondrial function. This highlights the importance of studying the environmental fate and toxicological effects of related fluorinated or chlorinated compounds (Burgos-Aceves et al., 2021).
Peptide and Protein Studies
The use of spin label amino acids, such as TOAC, in peptide and protein studies, including their synthesis and structural analysis, is well-documented. These studies involve analyzing peptide backbone dynamics, secondary structure, and interactions with membranes, suggesting that compounds like 2-Amino-2-(2,4-difluorophenyl)ethan-1-OL could be utilized in similar biochemical or medicinal chemistry research contexts to study protein and peptide structures and functions (Schreier et al., 2012).
Synthesis and Functionalization of Organic Compounds
The synthesis and functionalization of β-amino acids and their derivatives through metathesis reactions have significant implications in drug research. Given the structural similarity, this compound could be involved in the synthesis of cyclic β-amino acids or in the development of densely functionalized derivatives, which are crucial for creating new molecular entities in synthetic and medicinal chemistry (Kiss et al., 2018).
Analyse Biochimique
Biochemical Properties
2-Amino-2-(2,4-difluorophenyl)ethan-1-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and electrostatic forces.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In some cell types, this compound has been observed to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it may modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the target enzyme and the binding affinity of the compound . For instance, this compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it may bind to an allosteric site, inducing a conformational change that enhances enzyme activity. Changes in gene expression can also occur as a result of these interactions, further influencing cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is generally stable under standard storage conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over time, degradation products may form, potentially altering the compound’s biochemical activity. Long-term studies have shown that the effects of this compound on cellular function can persist, with some effects becoming more pronounced with prolonged exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, including disruptions in cellular function and metabolic imbalances.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound may inhibit enzymes involved in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity. For instance, binding to transporters may facilitate the uptake of the compound into cells, while interactions with binding proteins can sequester the compound in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. For example, localization to the mitochondria may allow the compound to influence mitochondrial enzymes and metabolic processes.
Propriétés
IUPAC Name |
2-amino-2-(2,4-difluorophenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8,12H,4,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILCOZXXFOLWRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





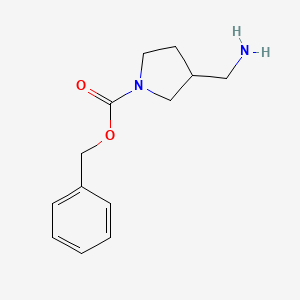

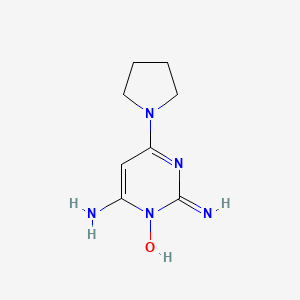
![3,4-Dihydro-2H-pyrano[3,2-c]pyridine](/img/structure/B1316139.png)
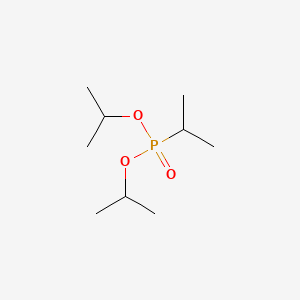
![[1-(Thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1316151.png)
